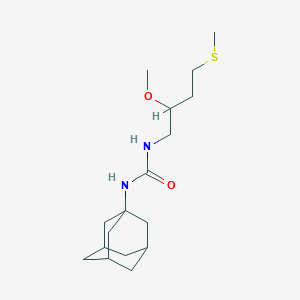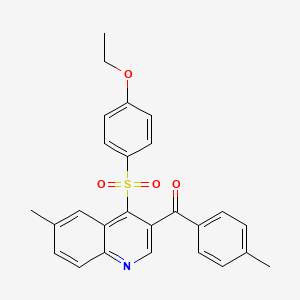
(4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, also known as EMQMCM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone is not yet fully understood, but studies suggest that it may work by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. In cancer cells, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone can have various biochemical and physiological effects on cells and organisms. In cancer cells, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of certain genes involved in cancer progression. In addition, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of using (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone in lab experiments is its potential as a new and effective anticancer drug. However, there are also limitations to using (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, such as its low solubility in water and its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and delivery method for (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, as well as its potential side effects.
将来の方向性
There are several future directions for research on (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, including:
1. Further studies on the mechanism of action of (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, particularly its interactions with specific enzymes and signaling pathways involved in cancer progression and neurodegeneration.
2. Development of new delivery methods for (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, such as nanoparticles or liposomes, to improve its solubility and bioavailability.
3. Investigation of the potential side effects of (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, particularly its toxicity to normal cells and organs.
4. Exploration of the potential use of (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone in combination with other anticancer drugs or neuroprotective agents to enhance its effectiveness.
5. Clinical trials to evaluate the safety and efficacy of (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone as a new anticancer drug or neuroprotective agent.
合成法
(4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone can be synthesized through a multistep reaction process, starting with the reaction between 4-bromoanisole and 2-chloroacetamide to form 4-(2-chloroacetyl)anisole. The next step involves the reaction between 4-(2-chloroacetyl)anisole and 2-ethyl-3-methylquinoline to produce 4-(2-chloroacetyl)-2-ethyl-3-methylquinoline. This intermediate compound is then reacted with p-tolylmagnesium bromide to form the final product, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone.
科学的研究の応用
(4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. In cancer research, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been studied for its ability to inhibit the growth and proliferation of cancer cells, as well as its potential to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to have potential as a neuroprotective agent, with studies suggesting that it may help to prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-4-31-20-10-12-21(13-11-20)32(29,30)26-22-15-18(3)7-14-24(22)27-16-23(26)25(28)19-8-5-17(2)6-9-19/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHLPFCHGRPOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)
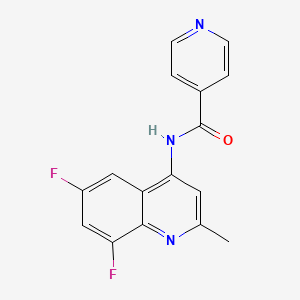
![1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2486700.png)
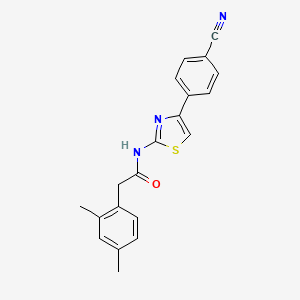
![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)
![6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2486705.png)
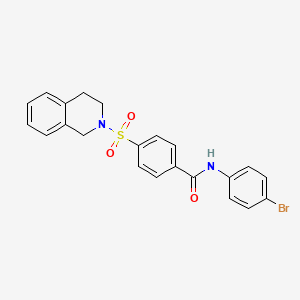
![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole](/img/structure/B2486709.png)
![13-Benzyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2486712.png)
![1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2486714.png)
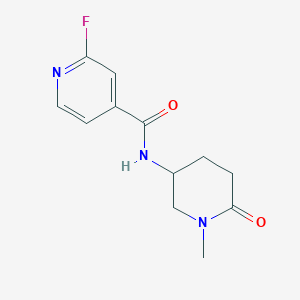
![1-(1H-Benzotriazole-1-yl)-3-[(4-methylphenyl)thio]acetone](/img/structure/B2486716.png)
